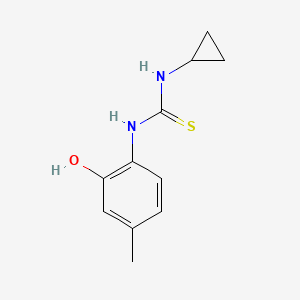

N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea

Overview

Description

N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea is part of a class of compounds that involve thiourea functionalities. Thioureas are known for their versatile applications in organic synthesis, medicinal chemistry, and material science due to their unique chemical properties.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amine compounds with isothiocyanates. Specifically, for compounds similar to N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea, cycloaddition reactions with donor-acceptor cyclopropanes can be an efficient route. This method can yield various 2-amino-dihydrothiophene derivatives with high efficiency and can be optimized for enantioselective synthesis (Xie et al., 2019).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiocarbonyl group (-C=S) adjacent to an amine group. This structural feature is crucial for the compound's reactivity and interaction capabilities. For example, structural characterization of copper(II) complexes containing thiourea derivatives has demonstrated the importance of the thiourea moiety in forming stable complexes with metal ions, highlighting the compound's potential in coordination chemistry (Tadjarodi et al., 2007).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including cycloadditions, oxidation, and cyclization. The reactivity is often attributed to the nucleophilic character of the sulfur atom in the thiourea group, enabling it to participate in a wide range of chemical transformations. For instance, thioureas can undergo oxidative cyclization reactions to form benzothiazole derivatives, a process that showcases their reactivity and potential for synthesizing heterocyclic compounds (Iwakura et al., 1970).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are significantly influenced by their molecular structure. For example, the crystalline structure and hydrogen bonding patterns of solid thiourea derivatives have been extensively studied, revealing the impact of substituents on the compounds' physical characteristics (Wawer et al., 2000).

Chemical Properties Analysis

The chemical properties of N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea and related compounds are characterized by their nucleophilicity, ability to form hydrogen bonds, and reactivity towards electrophiles. These properties are central to their applications in synthesis and catalysis. For instance, the hydrogen bonding and nucleophilic characteristics of thioureas make them excellent ligands and catalysts in various organic reactions, including enantioselective transformations (Joly & Jacobsen, 2004).

Scientific Research Applications

Metabolism and Detection Techniques

- 2-Methiopropamine, a thiophene analogue of methamphetamine, is researched for its metabolism in rat and human urine, revealing insights into the metabolic pathways of thiourea derivatives like N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea. This study is crucial for understanding how such compounds are processed in biological systems and for developing drug screening protocols (Welter et al., 2013).

Cytotoxicity and Anticancer Potential

- Research on 1-benzoyl-3-methyl thiourea derivatives, similar in structure to N-cyclopropyl-N'-(2-hydroxy-4-methylphenyl)thiourea, has been conducted to evaluate their cytotoxicity against cancer cell lines. Such studies are pivotal for the development of new anticancer agents (Ruswanto et al., 2015).

Chemical Reactivity and Synthesis

- Thioureas are studied for their reactivity in chemical synthesis. For example, research into the Yb(OTf)3-catalyzed cycloaddition of donor-acceptor cyclopropanes with thiourea reveals efficient routes to synthesize diverse amino-dihydrothiophenes, demonstrating the versatility of thioureas in organic synthesis (Xie et al., 2019).

Biological Activity and Therapeutic Potential

- Studies on various thiourea derivatives, including N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, have been conducted to evaluate their biological activities such as herbicidal and fungicidal properties. This research is essential for developing new agrochemicals and understanding the broader applications of thiourea compounds (Tian et al., 2009).

properties

IUPAC Name |

1-cyclopropyl-3-(2-hydroxy-4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-7-2-5-9(10(14)6-7)13-11(15)12-8-3-4-8/h2,5-6,8,14H,3-4H2,1H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNPMJVBCDISKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(2-hydroxy-4-methylphenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4579661.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)

![5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)

![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)

![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)

![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)